molecular formula C19H26N4O2 B2978965 1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1396813-67-4

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No. B2978965
CAS RN: 1396813-67-4
M. Wt: 342.443
InChI Key: BFCNBIXELBSBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Scientific Research Applications

Inhibition of FGF-1 Receptor Tyrosine Kinase Activity

A study by Batley et al. (1997) revealed that a compound structurally related to 1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, named PD 161570, effectively inhibits the human FGF-1 receptor tyrosine kinase. This inhibition is more selective towards the FGF-1 receptor compared to the PDGFβ or EGF receptor tyrosine kinases. This inhibition also suppressed phosphorylation of the FGF-1 receptor in human ovarian carcinoma cells and blocked their growth in culture (Batley et al., 1997).

Antioxidant Activity of Derivatives

George et al. (2010) synthesized derivatives from a urea base, similar to the chemical . These derivatives were screened for their antioxidant activity. The study involved condensing urea with other compounds to form products that were then characterized and evaluated for their antioxidant properties (George et al., 2010).

Strong Dimerization via Hydrogen Bonding

Beijer et al. (1998) investigated the dimerization of 6-methyl-2-butylureidopyrimidone, which shares structural similarities with the compound . This dimerization occurs through four hydrogen bonds in both the solid state and in solution, demonstrating the compound's potential as a building block in supramolecular chemistry (Beijer et al., 1998).

Association with 2-Amino-1,8-Naphthyridines and Benzoates

Ośmiałowski et al. (2013) studied the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, focusing on the substituent effect on complexation. This research highlights the versatility of urea derivatives in forming complexes with other compounds, which could have implications for their use in various scientific applications (Ośmiałowski et al., 2013).

Inhibition Profiles Against Various Enzymes

Sujayev et al. (2016) synthesized a cyclic urea derivative and tested its inhibition of carbonic anhydrase isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes play significant roles in various physiological processes, and the study provides insight into the potential therapeutic applications of such compounds (Sujayev et al., 2016).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-5-15-12-17(24)23(13-21-15)11-10-20-18(25)22-16-8-6-14(7-9-16)19(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCNBIXELBSBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

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